molecular formula C8H4F4N2O3 B14888745 2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide

2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide

Cat. No.: B14888745
M. Wt: 252.12 g/mol
InChI Key: VBHCHCWZURRZAH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H4F4N2O3 It is characterized by the presence of trifluoromethyl and nitrophenyl groups, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide typically involves the reaction of 4-fluoro-3-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and fluoro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,2,2-trifluoro-N-(4-fluoro-3-aminophenyl)acetamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and nitrophenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide include:

  • 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
  • 2,2,2-Trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide
  • N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The presence of the trifluoromethyl and nitrophenyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs .

Properties

Molecular Formula

C8H4F4N2O3

Molecular Weight

252.12 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide

InChI

InChI=1S/C8H4F4N2O3/c9-5-2-1-4(3-6(5)14(16)17)13-7(15)8(10,11)12/h1-3H,(H,13,15)

InChI Key

VBHCHCWZURRZAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(F)(F)F)[N+](=O)[O-])F

Origin of Product

United States

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